molecular formula C15H10ClN3S B2447146 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile CAS No. 1411990-17-4

6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile

Cat. No.: B2447146
CAS No.: 1411990-17-4
M. Wt: 299.78
InChI Key: FZLIWXNDPHIHCF-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chlorophenyl group, a cyanoethylthio group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: This step involves the synthesis of the nicotinonitrile core through a reaction between a suitable pyridine derivative and a nitrile source under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated benzene derivative reacts with the nicotinonitrile core.

    Attachment of the Cyanoethylthio Group: The final step involves the addition of the cyanoethylthio group through a thiolation reaction, where a cyanoethylthiol reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile
  • 6-(4-Methylphenyl)-2-((2-cyanoethyl)thio)nicotinonitrile
  • 6-(4-Fluorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile

Uniqueness

6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The specific combination of functional groups in this compound makes it a valuable target for research and development in various fields.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(2-cyanoethylsulfanyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3S/c16-13-5-2-11(3-6-13)14-7-4-12(10-18)15(19-14)20-9-1-8-17/h2-7H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLIWXNDPHIHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SCCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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